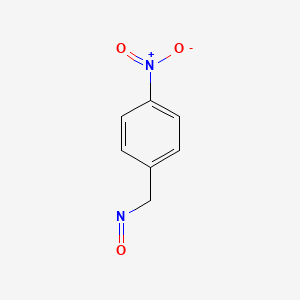

1-Nitro-4-(nitrosomethyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

484678-41-3 |

|---|---|

Molecular Formula |

C7H6N2O3 |

Molecular Weight |

166.13 g/mol |

IUPAC Name |

1-nitro-4-(nitrosomethyl)benzene |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-4H,5H2 |

InChI Key |

LRYUWXNYWAFFAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Nitro 4 Nitrosomethyl Benzene

Precursor Synthesis and Functional Group Interconversion Strategies

The synthesis of 1-Nitro-4-(nitrosomethyl)benzene logically begins with a readily available substituted benzene (B151609) precursor. A plausible starting material is p-nitrotoluene, which already contains the required 1,4-disubstituted nitroaromatic core. The primary challenge then becomes the selective functionalization of the methyl group to a nitrosomethyl group.

Alternatively, a synthesis could commence with a different precursor, such as p-toluidine (B81030) (4-methylaniline), where the amino group can be transformed into a nitro group later in the sequence. However, the most direct route involves modifying p-nitrotoluene. Functional Group Interconversion (FGI) is a key strategy where one functional group is converted into another. ub.eduorganic-chemistry.org In this context, the conversion of the methyl group (-CH₃) of p-nitrotoluene into a nitrosomethyl group (-CH₂NO) is the central FGI challenge. This transformation is not a single-step reaction and would likely proceed through an intermediate, such as the halogenation of the methyl group followed by nucleophilic substitution.

Another approach involves starting with 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide). This precursor could then undergo a reaction with a suitable nitrosating agent or a nitrogen-based nucleophile that can be subsequently converted to the nitroso group. The reduction of a nitro group to an amine is a common FGI, which can be achieved using reagents like H₂, Pd/C, or metals in acid (Fe, Sn, or Zn with HCl). vanderbilt.educsbsju.edu This strategy could be employed if the synthesis plan requires the introduction of an amine that is later modified, although it adds complexity. For the target molecule, preserving the nitro group on the ring while functionalizing the methyl group is paramount.

Aromatic Nitration Reactions for Substituted Benzene Systems

The introduction of a nitro group onto a benzene ring is a cornerstone of aromatic chemistry and is essential for synthesizing the nitroaromatic scaffold of the target compound. numberanalytics.com

Electrophilic Aromatic Substitution (EAS) Mechanisms in Nitrobenzene (B124822) Synthesis

The nitration of benzene and its derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction. numberanalytics.commasterorganicchemistry.com The mechanism proceeds through several distinct steps:

Generation of the Electrophile : The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid (HNO₃) with a stronger acid, typically concentrated sulfuric acid (H₂SO₄). jove.comucalgary.ca Sulfuric acid protonates the hydroxyl group of nitric acid, which then leaves as a water molecule to form the linear and highly electrophilic nitronium ion. masterorganicchemistry.comjove.com

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. masterorganicchemistry.com This step is the slow, rate-determining step of the reaction because it disrupts the aromaticity of the ring. masterorganicchemistry.commsu.edu The intermediate formed is a resonance-stabilized carbocation known as an arenium ion or a sigma (σ) complex. msu.edunih.gov

Deprotonation and Restoration of Aromaticity : In the final, fast step, a weak base (such as H₂O or the HSO₄⁻ ion) removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.comyoutube.com This restores the stable aromatic π-system and yields the nitro-substituted aromatic product. masterorganicchemistry.com

Regioselectivity and Directing Effects of Existing Substituents in Nitration

When an electrophilic substitution reaction is performed on an already substituted benzene ring, the existing substituent determines the position (regioselectivity) of the incoming electrophile. unizin.orglumenlearning.com Substituents are classified as either ortho, para-directing or meta-directing. libretexts.orgorganicchemistrytutor.com

Activating, Ortho, Para-Directing Groups : These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.comlibretexts.org They stabilize the carbocation intermediate, particularly when the attack occurs at the ortho and para positions. Examples include alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups. organicchemistrytutor.comyoutube.com For instance, the nitration of toluene (B28343) (methylbenzene) proceeds about 25 times faster than the nitration of benzene and yields primarily a mixture of o-nitrotoluene and p-nitrotoluene. msu.edulibretexts.org

Deactivating, Meta-Directing Groups : These groups withdraw electron density from the ring, making it less reactive than benzene. lumenlearning.comchemistrysteps.com They destabilize the carbocation intermediate, especially when the attack is at the ortho or para positions. Consequently, substitution occurs preferentially at the meta position. msu.edulibretexts.org Strongly deactivating groups include the nitro (-NO₂), cyano (-CN), and carbonyl (e.g., -CHO, -COR) groups. libretexts.orglibretexts.org

Deactivating, Ortho, Para-Directing Groups : Halogens (-F, -Cl, -Br, -I) are a unique class. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because their lone pairs can stabilize the carbocation intermediate through resonance. organicchemistrytutor.comlibretexts.org

For the synthesis of this compound, obtaining the 1,4-substitution pattern requires careful planning. Nitrating a benzene ring that already has a methyl group (an ortho, para-director) would yield the desired para-substituted product (p-nitrotoluene), along with the ortho isomer which would need to be separated. pbworks.com Conversely, attempting to add an alkyl group to nitrobenzene would be difficult and would result in meta substitution because the nitro group is a strong deactivator and meta-director. chemistrysteps.comchemguide.co.uk

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Name | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -CH₃ | Alkyl | Activating | ortho, para |

| -OH | Hydroxyl | Strongly Activating | ortho, para |

| -NH₂ | Amino | Strongly Activating | ortho, para |

| -OR | Alkoxy | Activating | ortho, para |

| -Cl, -Br, -I | Halogen | Deactivating | ortho, para |

| -NO₂ | Nitro | Strongly Deactivating | meta |

| -CN | Cyano | Deactivating | meta |

| -SO₃H | Sulfonic Acid | Deactivating | meta |

| -CHO, -COR | Carbonyl | Deactivating | meta |

| -CO₂H, -CO₂R | Carboxyl/Ester | Deactivating | meta |

This table is based on information from multiple sources. unizin.orgorganicchemistrytutor.comlibretexts.orglibretexts.org

Formation of the Nitrosomethyl Moiety on Alkyl Chains Attached to Aromatic Rings

The conversion of a methyl group to a nitrosomethyl group is a significant synthetic challenge. This process, known as C-nitrosation, involves forming a C-N=O bond at a saturated carbon atom.

Strategies for C-Nitrosation Reactions

Direct C-nitrosation of unactivated alkanes is difficult. However, nitrosation of carbon atoms adjacent to activating groups, such as carbonyls, cyano groups, or aryl moieties, is more feasible. nih.gov The carbon to be nitrosated should ideally be a tertiary (3°) carbon, as primary (1°) and secondary (2°) C-nitroso compounds often rearrange to their more stable oxime isomers. nih.gov

Several reagents and methods can be employed for C-nitrosation:

Nitrous Acid (HONO) : Typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, nitrous acid can nitrosate activated C-H bonds. libretexts.orgwikipedia.org The active electrophile is often the nitrosonium ion (NO⁺). libretexts.org

Alkyl Nitrites : Reagents like isobutyl nitrite can serve as effective nitrosating agents under acidic, neutral, or basic conditions, depending on the substrate and catalysts used. rsc.orgnih.gov

Nitrosonium Salts : Stable salts of the nitrosonium ion, such as nitrosonium tetrafluoroborate (B81430) (NO⁺BF₄⁻), are powerful electrophiles used for the direct nitrosation of some activated aromatic and aliphatic compounds. nih.govat.ua

For a precursor like p-nitrotoluene, direct nitrosation of the methyl group is unlikely to be efficient. A more practical approach would involve a two-step sequence:

Halogenation : Free-radical halogenation of the methyl group (e.g., using N-bromosuccinimide) to form a 4-nitrobenzyl halide.

Nucleophilic Substitution : Reaction of the resulting halide with a nitrite salt (e.g., AgNO₂) could potentially lead to the formation of 1-nitro-4-(nitromethyl)benzene, which is an isomer of the target compound. To obtain the C-nitroso compound, a different nitrogen nucleophile would be needed, followed by oxidation or rearrangement, or by using a specific nitrosating agent under conditions that favor C-nitrosation over O-nitrosation.

Table 2: Common Reagents for Nitrosation Reactions

| Reagent(s) | Active Species | Typical Application |

|---|---|---|

| NaNO₂ + Acid (e.g., HCl) | HONO, NO⁺ | Nitrosation of secondary amines, activated C-H bonds |

| Alkyl Nitrites (e.g., Isobutyl Nitrite) | RONO, NO⁺ | Nitrosation of carbanions, amines, and thiols |

| Nitrosonium Tetrafluoroborate (NO⁺BF₄⁻) | NO⁺ | Direct nitrosation of electron-rich arenes and some hydrocarbons |

| Nitrosyl Chloride (NOCl) | NOCl, NO⁺ | Addition to alkenes, nitrosation of various nucleophiles |

This table is compiled from information found in multiple sources. nih.govwikipedia.orgrsc.org

Sequential Synthesis and Orthogonal Protection/Deprotection Strategies

The construction of this compound can be envisioned through a sequential pathway starting from a simple aromatic precursor. A logical multi-step synthesis would involve the introduction of the nitro group, functionalization of the methyl group, and a final nitrosation step.

A proposed synthetic sequence is as follows:

Nitration of Toluene: The synthesis can commence with the nitration of toluene to form a mixture of nitrotoluene isomers.

Isolation of p-Nitrotoluene: The para isomer, p-nitrotoluene, is the desired starting material for the subsequent steps and needs to be separated from the ortho and meta isomers.

Benzylic Bromination: The methyl group of p-nitrotoluene is then subjected to a free-radical bromination to yield p-nitrobenzyl bromide.

Amination: The bromide is then converted to the corresponding primary amine, 4-nitrobenzylamine (B181301), via nucleophilic substitution.

Nitrosation: The final step is the nitrosation of 4-nitrobenzylamine to yield the target compound, this compound.

In complex syntheses, orthogonal protection/deprotection strategies are crucial when multiple functional groups are present that might interfere with a given reaction. acs.org An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others. luxembourg-bio.com For instance, if a different functional group on the aromatic ring needed to be modified after the formation of the benzylamine (B48309) intermediate, the amino group would require protection.

A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. rsc.org The p-Nitrobenzyloxycarbonyl (pNZ) group is another example that can be used for the temporary protection of α-amines. luxembourg-bio.com The pNZ group is notably orthogonal to the Boc and Fmoc groups, which are widely used in peptide synthesis. luxembourg-bio.comresearchgate.net The stability of the pNZ group under conditions used to remove other protecting groups, such as piperidine (B6355638) for Fmoc removal or trifluoroacetic acid (TFA) for Boc removal, demonstrates its utility in orthogonal schemes. luxembourg-bio.com

Table 1: Examples of Orthogonal Protecting Groups for Amines

| Protecting Group | Introduction Reagent | Deprotection Condition | Orthogonal To |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) | Fmoc, pNZ |

| Fmoc | 9-Fluorenylmethyl- chloroformate | 20% Piperidine in DMF | Boc, pNZ, Allyl |

| pNZ | p-Nitrobenzyl chloroformate | SnCl₂/HCl or catalytic hydrogenation | Boc, Fmoc, Allyl |

This table presents common amine protecting groups and their orthogonal nature, which is a key concept in complex multi-step organic synthesis.

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

Nitration of Toluene: The nitration of toluene is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. uobabylon.edu.iqtiu.edu.iq The temperature of the reaction is a critical parameter; it must be carefully controlled to prevent dinitration and to influence the isomer distribution. youtube.com While the methyl group is an ortho, para-director, the para isomer is generally favored due to less steric hindrance.

Table 2: Optimization of Nitration Reaction

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

| Temperature | 50-60 °C | Keeping the temperature below 60 °C minimizes the formation of dinitrated byproducts. | youtube.com |

| Reagent Ratio | Benzene:Nitric Acid (molar ratio > 1.4) | Higher benzene to nitric acid ratios can improve selectivity for mononitration. | google.com |

| Catalyst | Solid acid catalysts (e.g., H-mordenite) | Can offer higher selectivity and easier work-up compared to mixed acids. | google.com |

Benzylic Bromination of p-Nitrotoluene: This reaction is a free-radical substitution, typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride. Optimization involves controlling the concentration of bromine and the initiator to prevent multiple brominations.

Amination of p-Nitrobenzyl Bromide: The conversion of p-nitrobenzyl bromide to 4-nitrobenzylamine can be achieved by reaction with ammonia (B1221849) or an ammonia equivalent. The choice of solvent and temperature can influence the rate of reaction and minimize the formation of secondary and tertiary amine byproducts.

Nitrosation of 4-Nitrobenzylamine: The final step, the conversion of the primary amine to a nitrosamine, is a critical transformation. Traditionally, this is done using nitrous acid, which is generated in situ from sodium nitrite and a strong acid. schenautomacao.com.br However, this method can be harsh. More recent and milder methods utilize reagents like tert-butyl nitrite (TBN). rsc.orgschenautomacao.com.br The use of TBN can be advantageous as it allows the reaction to proceed under neutral, solvent-free, and metal-free conditions, which is compatible with sensitive functional groups. rsc.orgsemanticscholar.orgresearchgate.net

Table 3: Optimization of N-Nitrosation of Amines

| Nitrosating Agent | Reaction Conditions | Advantages | Reference |

| NaNO₂ / Mineral Acid | Aqueous, acidic, low temperature | Inexpensive reagents. | schenautomacao.com.br |

| tert-Butyl Nitrite (TBN) | Solvent-free or organic solvent, room temp. | Mild, acid-free, high yields, broad substrate scope. | rsc.orgresearchgate.net |

| [NO⁺·Crown·H(NO₃)₂⁻] | Dichloromethane, homogeneous | Mild, efficient, reusable crown ether. | organic-chemistry.org |

| Nitric Oxide (NO) | Superatmospheric pressure, elevated temp. | Direct use of NO gas, high yields. | google.com |

Reaction Mechanisms and Chemical Transformations of 1 Nitro 4 Nitrosomethyl Benzene

Reactivity of the Aromatic Nitro Group

The nitro group attached to the benzene (B151609) ring is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic system.

Influence on Electrophilic Aromatic Substitution (EAS) Patterns

The nitro group is a powerful deactivating group towards electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature. nih.govcsbsju.edu This deactivation stems from the delocalization of π-electrons from the benzene ring into the nitro group, reducing the electron density of the ring and making it less nucleophilic. nih.gov Consequently, the aromatic ring in 1-Nitro-4-(nitrosomethyl)benzene is less susceptible to attack by electrophiles compared to benzene itself. youtube.com

When EAS does occur, the nitro group directs incoming electrophiles to the meta position. nih.govcsbsju.edu This is because the resonance structures of the sigma complex intermediate formed during ortho and para attack place a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is a highly unstable arrangement. youtube.com In contrast, the meta attack avoids this destabilizing interaction, making it the favored pathway. youtube.com

| Substitution Position | Stability of Sigma Complex | Major Product |

| Ortho | Destabilized by adjacent positive charges | Minor |

| Meta | More stable, avoids adjacent positive charges | Major |

| Para | Destabilized by adjacent positive charges | Minor |

The rate of electrophilic aromatic substitution on nitrobenzene (B124822) is significantly slower than on benzene. For instance, the nitration of nitrobenzene requires more forcing conditions (e.g., higher temperatures) than the nitration of benzene. libretexts.org

Nucleophilic Aromatic Substitution (NAS) under Electron-Withdrawing Influence

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This activation is most pronounced when the nitro group is positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the nucleophilic attack. wikipedia.orgyoutube.com This stabilization occurs through resonance, delocalizing the negative charge onto the oxygen atoms of the nitro group. libretexts.orgyoutube.com

While this compound does not have a typical leaving group like a halide, the principle of SNAr activation by the nitro group is a key aspect of its chemistry. The presence of the nitro group makes the carbon atoms at the ortho and para positions more electrophilic and susceptible to attack by strong nucleophiles. youtube.comnih.gov

Reduction Pathways of the Nitro Group to Amino or Hydroxylamine (B1172632) Derivatives

The nitro group can be readily reduced to various other nitrogen-containing functional groups, most commonly an amino group (-NH₂) or a hydroxylamine group (-NHOH). wikipedia.orgnih.gov The specific product depends on the reducing agent and the reaction conditions.

Reduction to Anilines: The reduction of an aromatic nitro group to an aniline (B41778) is a fundamental transformation in organic synthesis. youtube.com Common methods include:

Catalytic Hydrogenation: Using catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂) with hydrogen gas is a highly effective method. wikipedia.orgyoutube.com

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). csbsju.eduwikipedia.org

Reduction to Hydroxylamines: Milder reducing conditions can lead to the partial reduction of the nitro group to a hydroxylamine. wikipedia.org Reagents that can achieve this transformation include:

Zinc dust in the presence of ammonium (B1175870) chloride solution. wikipedia.orglibretexts.org

Electrolytic reduction under controlled conditions. wikipedia.org

The reduction of a nitro group proceeds through a series of intermediates, including the nitroso and hydroxylamine species, before reaching the amine. nih.gov

Reactivity of the Aliphatic Nitrosomethyl Group

The nitrosomethyl group (-CH₂NO) is an aliphatic C-nitroso moiety, which exhibits its own characteristic reactivity.

Dimerization Processes of C-Nitroso Compounds

C-nitroso compounds, both aliphatic and aromatic, have a strong tendency to dimerize, forming azodioxy compounds. mdpi.comnih.gov This is a reversible process, and an equilibrium often exists between the monomeric and dimeric forms. nih.gov The monomeric form is typically blue or green, while the dimer is colorless or yellowish. at.ua

The dimerization involves the formation of a new N-N bond, with one nitroso molecule acting as a nucleophile and the other as an electrophile. at.ua The dimers can exist as cis and trans isomers. The tendency to dimerize is influenced by factors such as the structure of the molecule, the solvent, and temperature. at.uaacs.org In the solid state, many C-nitroso compounds exist predominantly as dimers. acs.org

Photochemical Reactions and Photo-oxidation Pathways of Alkyl Nitroso Moieties

Alkyl nitroso compounds are known to undergo various photochemical reactions. researchgate.net Irradiation with UV or visible light can lead to the homolytic cleavage of the C-N bond, generating an alkyl radical and a nitric oxide (NO) radical. at.ua These reactive intermediates can then participate in a variety of subsequent reactions.

Furthermore, in the presence of oxygen, photo-oxidation of alkyl nitroso compounds can occur. researchgate.net For instance, the photolysis of alkyl nitrites in the presence of oxygen can lead to the formation of nitrato derivatives. researchgate.net While specific studies on the photo-oxidation of this compound are not detailed in the provided results, the general reactivity patterns of alkyl nitroso and nitro compounds suggest that it would be susceptible to photo-oxidation, potentially leading to the oxidation of the nitrosomethyl group and/or reactions involving the aromatic ring. rsc.org Photoexcited nitroarenes themselves can act as oxidants. rsc.orgrsc.org

Formation and Reactivity of Transient Intermediates (e.g., Diazomethane (B1218177), Diazeniumdiolates)

The N-nitrosomethyl group, -CH₂(N=O), is a well-known precursor to highly reactive transient species, most notably diazo compounds.

Diazomethane Formation and Reactivity: Treatment of N-methyl-N-nitroso compounds with a base is a classic method for the generation of diazomethane. wikipedia.orgyoutube.com In the case of this compound, reaction with a base like sodium or potassium hydroxide (B78521) is expected to proceed via an elimination mechanism to form p-nitrobenzenediazomethane. wikipedia.org This process is analogous to the synthesis of diazomethane from commercially available precursors like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide). wikipedia.orgyoutube.com The hydroxide ion attacks the hydrogen on the methyl group, leading to elimination and formation of the diazoalkane and water.

Once formed, p-nitrobenzenediazomethane is a versatile intermediate. As a 1,3-dipole, its primary mode of reactivity is in [3+2] cycloaddition reactions with various unsaturated partners known as dipolarophiles. acs.orglibretexts.orguchicago.edu For instance, it can react with alkenes to form pyrazolines and with alkynes to form pyrazoles. Diazomethane and its derivatives are also potent methylating agents, capable of converting carboxylic acids into their corresponding methyl esters. youtube.com Furthermore, they are key reagents in the Arndt-Eistert homologation, a method for extending a carboxylic acid's carbon chain by one methylene (B1212753) unit. youtube.com

Diazeniumdiolate Formation: Diazeniumdiolates (historically known as NONOates) are another class of transient species, typically formed from the reaction of nitric oxide (NO) with amines. While less common from N-nitroso precursors, the potential for such intermediates cannot be entirely discounted under specific reductive conditions where NO might be generated and subsequently react with a reduced amine species.

Oxidation and Reduction Reactions of the Nitrosomethyl Group

Both the nitrosomethyl and the aromatic nitro functionalities can be selectively targeted through oxidation and reduction reactions, leading to a variety of products.

Oxidation Reactions: The nitrosomethyl group is susceptible to oxidation. Treatment with oxidizing agents like peroxy acids is expected to convert the nitrosomethyl group [-CH₂(N=O)] into a nitromethyl group [-CH₂(NO₂)], yielding 1-nitro-4-(nitromethyl)benzene. The oxidation of N-nitrosamines to their corresponding nitramines is a known transformation. nih.govacs.org More vigorous oxidation could potentially cleave the C-N bond and oxidize the benzylic carbon to a carbonyl, ultimately forming 4-nitrobenzoic acid. The aromatic nitro group is generally stable towards oxidation.

Reduction Reactions: The reduction of this compound can be complex, as both nitrogen-containing groups can be reduced. The outcome depends heavily on the choice of reducing agent and reaction conditions. wikipedia.orgcommonorganicchemistry.com

Selective Reduction of the Aromatic Nitro Group: The aromatic nitro group can be selectively reduced to an amine using reagents like tin(II) chloride (SnCl₂) or iron (Fe) or zinc (Zn) in acidic media. commonorganicchemistry.commasterorganicchemistry.com This would yield 4-(nitrosomethyl)aniline. Catalytic hydrogenation over palladium on carbon (Pd/C) can also be used, though it may also affect the nitrosomethyl group. commonorganicchemistry.com Partial reduction of the nitro group to an N-arylhydroxylamine is also a possible outcome with certain catalytic systems. mdpi.com

Selective Reduction of the Nitrosomethyl Group: The N-nitroso functionality can be reduced, typically involving the cleavage of the N-N bond. Catalytic reduction of N-nitrosamines can lead to the corresponding secondary amines. arxiv.org In this case, reduction would yield N-(4-nitrobenzyl)amine.

Complete Reduction: Strong reducing agents, such as catalytic hydrogenation under more forcing conditions or potentially lithium aluminum hydride (LiAlH₄), would be expected to reduce both functional groups. wikipedia.org This would result in the formation of 4-aminobenzylamine. It should be noted that LiAlH₄ typically reduces aromatic nitro compounds to azo products rather than anilines. commonorganicchemistry.com

Intramolecular Cyclizations and Intermolecular Coupling Reactions

The reactive intermediates generated from this compound, as well as the inherent reactivity of the nitroso group, allow for a range of cyclization and coupling reactions.

Intramolecular Cyclizations: For the parent molecule this compound, intramolecular cyclization is unlikely due to the lack of a second reactive group in a suitable position to form a stable ring. youtube.com Such reactions typically require a substrate that contains both a nucleophile and an electrophile within the same molecule, positioned to favor ring formation. youtube.com

Intermolecular Coupling Reactions: Intermolecular reactions represent a significant area of reactivity for this compound.

Via Diazomethane Intermediate: As previously mentioned, the generation of p-nitrobenzenediazomethane opens the door to [3+2] dipolar cycloaddition reactions. This is a powerful method for constructing five-membered heterocyclic rings like pyrazoles and pyrazolines. uchicago.edulibretexts.org

Via Nitroso Group: The nitroso group itself is a potent dienophile and can participate in hetero-Diels-Alder [4+2] cycloadditions with conjugated dienes. nih.govnih.gov This reaction would lead to the formation of a six-membered dihydro-1,2-oxazine ring. Electron-withdrawing substituents on the nitrosoarene, such as the p-nitro group, generally enhance the reactivity of the nitroso dienophile. nih.gov Additionally, nitroso compounds can participate in radical coupling reactions. organic-chemistry.org

Catalytic Aspects of this compound Transformations

Catalysis plays a pivotal role in many of the transformations of this compound, enhancing reaction rates, yields, and selectivity.

Catalysis in Intermediate Formation: The formation of p-nitrobenzenediazomethane from its N-nitroso precursor is explicitly base-catalyzed. wikipedia.orgyoutube.com

Catalytic Reduction: Catalytic hydrogenation is a cornerstone of nitro and nitroso group reduction. Catalysts such as palladium (Pd), platinum (Pt), and Raney nickel are highly effective. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com The choice of catalyst and conditions can allow for chemoselectivity. For instance, Raney nickel is sometimes preferred over Pd/C to avoid dehalogenation in substrates containing halides, a consideration that could be relevant for derivatives of the title compound. commonorganicchemistry.com

Catalysis in Coupling Reactions: Many coupling reactions can be accelerated by catalysts. Lewis acids are often used to catalyze Diels-Alder and other cycloaddition reactions, activating the dienophile towards reaction. Transition metal catalysis is also prominent; for example, rhodium(III) complexes have been used for the C-H activation and oxidative coupling of N-nitrosoanilines, frontiersin.org and copper catalysts facilitate the coupling of carbenes (derived from diazo compounds) with nitroso radicals. organic-chemistry.org Phosphorus-based catalysts have also been developed for the reductive coupling of nitroarenes. mit.eduacs.org

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds in solution. For 1-Nitro-4-(nitrosomethyl)benzene, both ¹H and ¹³C NMR spectroscopy would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the nitrosomethyl group. The aromatic region would likely display a complex splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the nitro group and the nitrosomethyl group. The integration of the signals would confirm the number of protons in each chemical environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Signals for the two distinct aromatic carbons (those bearing a substituent and those with a hydrogen atom) and the methylene carbon would be expected at characteristic chemical shifts.

Currently, there are no published experimental or computationally predicted ¹H or ¹³C NMR data specifically for this compound.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which would in turn confirm its molecular formula (C₇H₆N₂O₃). The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the nitro group (NO₂) and the nitrosomethyl group (CH₂NO), providing further structural confirmation.

Detailed experimental mass spectrometry data and fragmentation analysis for this compound are not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are particularly useful for identifying specific functional groups.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic absorption bands for:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations.

Nitrosomethyl Group (CH₂NO): Stretching and bending vibrations associated with the C-H, C-N, and N=O bonds.

Aromatic Ring: C-H stretching and out-of-plane bending vibrations, as well as C=C stretching vibrations.

A comparative analysis of the IR and Raman spectra would provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other.

No experimental or theoretical IR or Raman spectra for this compound have been found in public databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro group and the aromatic ring, which are part of a conjugated system, would influence the wavelength of maximum absorption (λmax).

Specific UV-Vis absorption data for this compound is not currently documented.

Application of Ultrafast Spectroscopy for Excited-State Dynamics and Relaxation Pathways

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are employed to study the dynamics of molecules in their excited states on extremely short timescales. These studies can elucidate the relaxation pathways, including internal conversion, intersystem crossing, and photochemical reactions, that occur after a molecule absorbs light.

For a nitroaromatic compound like this compound, ultrafast spectroscopy could provide insights into the photophysical processes that follow electronic excitation. However, no such studies have been reported for this specific molecule.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous determination of its molecular and crystal structure. This would include the planarity of the benzene ring, the orientation of the nitro and nitrosomethyl groups with respect to the ring, and how the molecules pack in the crystal lattice.

There are no published crystal structures for this compound.

Computational and Theoretical Chemistry Studies of 1 Nitro 4 Nitrosomethyl Benzene

Quantum Chemical Methodologies for Molecular Structure and Energetics

The foundation of understanding a molecule's properties lies in determining its most stable three-dimensional structure and the associated energy. Quantum chemical methods are paramount for this purpose.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. unpatti.ac.id It is a preferred method for optimizing molecular geometries and calculating total energies. researchgate.net For 1-Nitro-4-(nitrosomethyl)benzene, DFT calculations, often employing hybrid functionals like B3LYP, would be used to predict its equilibrium geometry. unpatti.ac.idresearchgate.net These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface. The planar structure of the benzene (B151609) ring is a defining feature, and DFT helps in understanding the influence of the nitro and nitrosomethyl substituents on this geometry. unpatti.ac.id

Illustrative Data Table: Predicted Geometric Parameters for a Nitroaromatic System This table demonstrates the type of data obtained from DFT calculations, using generalized values for a substituted nitrobenzene (B124822).

| Parameter | Value |

|---|---|

| C-C (ring) Bond Length | ~1.39 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C-C (ring-CH2) Bond Length | ~1.51 Å |

| C-N (nitrosomethyl) Bond Length | ~1.47 Å |

| C-C-C (ring) Bond Angle | ~120° |

| O-N-O (nitro) Bond Angle | ~124° |

Ab Initio Methods and Basis Set Selection

Ab initio methods are quantum chemistry calculations based on first principles, solving the Schrödinger equation without experimental data. youtube.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost. sc.edu The choice of a basis set, which is a set of mathematical functions used to build molecular orbitals, is critical for the accuracy of these calculations. mdpi.com Common basis sets like Pople's 6-31G* or Dunning's correlation-consistent series (e.g., aug-cc-pVDZ) are selected based on the desired balance between precision and computational expense. mdpi.com For this compound, a larger basis set would provide a more accurate description of the electron distribution, especially around the electronegative oxygen and nitrogen atoms. mdpi.com

Electronic Structure Analysis

Once a stable molecular structure is obtained, various analyses can be performed to probe its electronic properties, which dictate its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). taylorandfrancis.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. scispace.combiomedres.us For this compound, the electron-withdrawing nature of the nitro and nitrosomethyl groups would be expected to lower the energy of the LUMO, making the molecule a potential electron acceptor. researchgate.net

Illustrative Data Table: FMO Energies for Nitrobenzene This table provides representative FMO energy values calculated for the related compound nitrobenzene to illustrate the concept.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.90 |

| LUMO | -2.43 |

| HOMO-LUMO Gap | 5.47 |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule's surface. avogadro.cc These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. wolfram.com The MEP is color-coded: regions of negative potential (electron-rich), typically shown in red, are prone to attack by electrophiles, while regions of positive potential (electron-poor), shown in blue, are targets for nucleophiles. wolfram.comwalisongo.ac.id In this compound, the MEP surface would clearly show strong negative potentials around the oxygen atoms of both the nitro and nitrosomethyl groups due to their high electronegativity. Conversely, positive potential regions would be expected near the hydrogen atoms of the benzene ring. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Illustrative Data Table: NBO Second-Order Perturbation Analysis This table exemplifies the type of data generated by NBO analysis, showing donor-acceptor interactions in a representative nitroaromatic system.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π (C1-C2) | π* (C3-C4) | ~20.5 |

| π (C3-C4) | π* (C-N, nitro) | ~5.2 |

| LP (O, nitro) | σ* (C-N, nitro) | ~28.0 |

| σ (C-H) | σ* (C-C, ring) | ~4.8 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reactions involving nitroaromatic compounds. For this compound, these methods can map out the pathways of its formation, decomposition, and reactions with other chemical species. Density Functional Theory (DFT) and ab initio methods are the cornerstones of such investigations, providing insights into the electronic structure changes throughout a reaction. mdpi.comorientjchem.org

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS) — the highest energy point along the reaction coordinate. Computational methods can precisely locate the geometry of the TS and calculate its energy. This information is paramount for determining the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

For a hypothetical reaction, such as the nucleophilic substitution on the aromatic ring or reactions involving the nitrosomethyl group, quantum chemical calculations would be performed to identify the transition state structures. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. The activation energy is then calculated as the difference in energy between the transition state and the reactants. mdpi.com

Illustrative Data Table: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution (SNAr) | B3LYP | 6-311+G(d,p) | PCM (Water) | 25.8 |

| Reduction of Nitro Group | M06-2X | def2-TZVP | SMD (Ethanol) | 18.2 |

| Radical Abstraction from Methyl Group | CBS-QB3 | --- | Gas Phase | 12.5 |

Note: The data in this table is illustrative and based on typical values for similar compounds. It serves to demonstrate the type of information that would be generated from computational studies.

Beyond identifying the transition state, computational chemistry allows for the simulation of the entire reaction pathway. This is achieved through methods like the Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state down to the reactants and products. The result is a detailed potential energy surface (PES) that maps the energy of the system as a function of the geometric changes during the reaction.

An energy profile for a reaction of this compound would reveal the presence of any intermediates, which are stable species formed during the reaction, and secondary transition states. This level of detail is crucial for a complete understanding of the reaction mechanism, including the rate-determining step. orientjchem.org

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static. For this compound, rotation around the single bonds, particularly the C-N bonds of the nitro and nitrosomethyl groups, leads to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. organicchemistrytutor.comlibretexts.orgucalgary.cascribd.comnobelprize.org

By systematically rotating the dihedral angles of the nitro and nitrosomethyl groups relative to the benzene ring and calculating the energy at each step, a potential energy surface (PES) can be constructed. This map reveals the low-energy valleys corresponding to stable conformers and the hills representing the energy barriers for interconversion. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. This analysis is vital as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation. mdpi.com

Illustrative Data Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-N-C-C) | Dihedral Angle (C-N-O-C) | Computational Method | Relative Energy (kcal/mol) |

| A (Planar) | 0° | 0° | B3LYP/6-31G(d) | 0.00 |

| B (Nitro-twisted) | 45° | 0° | B3LYP/6-31G(d) | 1.52 |

| C (Nitrosomethyl-twisted) | 0° | 90° | B3LYP/6-31G(d) | 3.89 |

Note: This data is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Predictive Modeling of Reactivity, Selectivity, and Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound in various chemical reactions. Molecular orbital theory, for instance, provides insights into the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. mdpi.com

Furthermore, various reactivity descriptors can be calculated, such as electrostatic potential maps, which visualize the charge distribution on the molecular surface, and Fukui functions, which indicate the local reactivity at different atomic sites. These models can predict whether an incoming reagent will preferentially attack the aromatic ring or one of the functional groups, and at which specific position (ortho, meta, para). nih.govnih.gov

In addition to reactivity, computational methods can predict spectroscopic parameters. For example, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, while the vibrational frequencies from a frequency calculation can be correlated with experimental infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in structure elucidation.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Computational Method | Predicted Value |

| Maximum UV-Vis Absorption (λmax) | TD-DFT/B3LYP | 285 nm |

| C-NO2 Stretching Frequency (IR) | B3LYP/6-31G(d) | 1520 cm⁻¹ |

| ¹H NMR Chemical Shift (ortho to NO2) | GIAO-B3LYP | 8.15 ppm |

Note: The data presented in this table is for illustrative purposes and represents typical values obtained through computational prediction for similar nitroaromatic compounds.

Environmental Chemistry and Atmospheric Fate of 1 Nitro 4 Nitrosomethyl Benzene

Photochemical Degradation Pathways in Atmospheric and Aquatic Environments

There is no available information on the photochemical degradation of 1-nitro-4-(nitrosomethyl)benzene. Research into its behavior when exposed to sunlight in either the atmosphere or in water bodies has not been published.

Specific studies into the excited states and deactivation mechanisms of this compound following photoexcitation are not present in the current body of scientific literature.

Data concerning how environmental factors such as pH, temperature, and the presence of other substances influence the rate of photolysis for this compound are not available.

Chemical Transformation Processes in Environmental Matrices (e.g., Hydrolysis, Oxidation)

There is no documented research on the transformation of this compound in various environmental matrices. Specifically, information regarding its potential for hydrolysis or oxidation in soil, water, or air is not available.

Modeling Environmental Persistence and Transport Mechanisms

Due to the lack of fundamental data on its physicochemical properties and degradation pathways, no models have been developed to predict the environmental persistence and transport of this compound.

Advanced Topics and Future Research Directions

Development of Novel Synthetic Pathways and More Efficient Catalytic Systems

The synthesis of 1-Nitro-4-(nitrosomethyl)benzene presents a considerable chemical challenge due to the presence of two distinct, reactive nitrogen-oxygen functional groups. Future research would necessitate the development of highly selective synthetic methods.

Novel Synthetic Pathways: Conventional methods for introducing a nitro group, such as electrophilic aromatic substitution on a nitrosomethyl-substituted benzene (B151609), or the direct functionalization of a p-nitrotoluene derivative, would likely face challenges with selectivity and stability. A potential future pathway could involve the controlled oxidation of a precursor like N-(4-nitrobenzyl)hydroxylamine. Another approach might be the careful nitrosation of a p-nitrobenzyl organometallic species, although managing the reactivity would be critical.

Efficient Catalytic Systems: Modern catalytic systems could offer a more elegant and efficient route. Research into transition-metal-catalyzed C-H functionalization could provide a direct method for introducing the nitrosomethyl group onto a nitrobenzene (B124822) scaffold. Alternatively, developing a catalytic system for the selective reduction of a dinitromethyl group on a precursor molecule could be a viable, albeit challenging, strategy. Photocatalysis might also offer a mild and selective method for generating the required reactive species under controlled conditions. The development of dual-functionality catalysts that can facilitate both the reduction of a nitro group and the construction of other functionalities in one step represents a smart strategy in modern organic synthesis. nih.gov

In Situ Generation and Time-Resolved Spectroscopy of Reactive Intermediates

Given the potential instability of the nitrosomethyl group, especially in conjunction with an electron-withdrawing nitro group, this compound may be best studied as a transient or reactive intermediate.

In Situ Generation: Future studies could focus on generating the compound in situ from a stable precursor. For example, the controlled decomposition of a specifically designed N-nitroso compound or the photochemical cleavage of a protecting group from a more stable derivative could transiently produce this compound in a reaction vessel. The ring-opening of highly strained rings, such as nitrocyclopropanes, is another modern strategy for the in situ generation of highly reactive intermediates. rsc.org This approach allows for the study of its reactivity without needing to isolate the bulk material.

Time-Resolved Spectroscopy: Once generated in situ, its properties could be probed using advanced spectroscopic techniques. Time-resolved infrared (TRIR) or UV-Vis spectroscopy could be employed to observe the formation and subsequent decay of the molecule on very short timescales (femtoseconds to milliseconds). These techniques would provide invaluable data on its structure, lifetime, and electronic properties. Such methods are crucial for characterizing fleeting species like the radical anions of p-nitrobenzyl chloride, which are known to decompose rapidly. nih.gov

Exploration of Novel Reaction Pathways and Domino/Cascade Reactions

The bifunctional nature of this compound makes it an intriguing candidate for complex reaction pathways.

Novel Reaction Pathways: The nitrosomethyl group could potentially serve as a source of diazomethane (B1218177) or a related one-carbon synthon under specific conditions, while the nitro group could act as a directing group or participate in reduction-cyclization reactions. Research could explore its use in cycloaddition reactions or as a precursor to novel heterocyclic systems.

Domino/Cascade Reactions: A particularly exciting area for future research is the design of domino or cascade reactions. nih.gov A single reagent could trigger a sequence of transformations involving both the nitrosomethyl and nitro groups. For instance, a reducing agent might selectively convert the nitro group to an amine, which could then react intramolecularly with the nitrosomethyl group (or a derivative) to form a nitrogen-containing heterocycle in a single pot. Such processes are highly efficient, creating molecular complexity from simple precursors in one step. nih.govrsc.org

Computational Design of Derivatives with Tunable Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), would be an indispensable tool for guiding research into this compound and its derivatives. unpatti.ac.id

Predicting Stability and Reactivity: Before attempting complex syntheses, computational models can predict the stability, geometry, and electronic properties of this compound. DFT calculations can help identify the most stable conformations and predict its spectroscopic signatures (e.g., IR and NMR spectra), which would be vital for its eventual characterization. unpatti.ac.id

Designing Derivatives: Computational studies can be used to design derivatives with enhanced stability or specific reactivity. By modeling the effects of adding different substituents to the benzene ring, chemists can tune the electronic properties of the molecule. For example, adding electron-donating groups might stabilize the molecule, while adding other functional groups could pre-program it for specific cascade reactions. This in silico design process can significantly reduce the amount of experimental work needed by prioritizing the most promising target molecules. nih.gov

Applications as Chemical Precursors or Intermediates in Specialized Syntheses

Should methods for its synthesis or in situ generation be developed, this compound could become a valuable intermediate in specialized areas of organic synthesis.

The nitro group is a versatile functional group that is a cornerstone in the synthesis of many important molecules, including pharmaceuticals and dyes. nih.govcdc.gov It can be readily converted into other functional groups, most commonly an amine, which is a key step in the production of anilines. cdc.gov The compound could serve as a precursor for:

Heterocyclic Chemistry: As mentioned, it could be used to synthesize novel nitrogen-containing heterocycles.

Materials Science: Derivatives could be explored for applications in nonlinear optics or as components of energetic materials, an area where nitroaromatic compounds are extensively studied. nih.gov

Bioorthogonal Chemistry: The unique reactivity of the nitrosomethyl group might be harnessed for bioorthogonal ligation reactions, where molecules are linked together in a biological environment without interfering with native processes.

Nitroarenes are often used as intermediates in the synthesis of other chemicals. industrialchemicals.gov.au For example, p-nitroanisole is an intermediate in the manufacture of dyes, and nitrobenzene itself is a starting material for a wide range of compounds. cdc.govindustrialchemicals.gov.au

Interdisciplinary Research at the Interface of Organic Chemistry, Spectroscopy, and Computational Science

A comprehensive understanding of a challenging molecule like this compound can only be achieved through a deeply interdisciplinary approach.

Organic chemists would focus on developing synthetic routes and exploring its reactivity. chemicalbook.com

Spectroscopists would use advanced techniques like time-resolved and multidimensional NMR spectroscopy to characterize its structure and dynamics. nist.gov

Computational scientists would provide theoretical models to predict properties, guide experimental design, and rationalize observed results. unpatti.ac.id

This synergistic relationship is at the forefront of modern chemical research. The experimental results provide benchmarks for refining theoretical models, while computational insights prevent dead-end experiments and suggest novel research directions. The study of nitroarenes, their electronic structure, and their reactivity is a field where this interface is particularly active. unpatti.ac.idnih.gov The successful characterization and utilization of this compound would be a testament to the power of combining these disciplines to solve complex chemical problems.

Q & A

Basic: What are the common synthetic routes for 1-Nitro-4-(nitrosomethyl)benzene, and how do reaction conditions influence product purity?

Answer:

this compound can be synthesized via modified Sonogashira coupling reactions or high-pressure cycloadditions. For example, Sonogashira reactions involving 4-iodonitrobenzene and alkynes under Pd/Cu catalysis yield derivatives with ~72% efficiency after purification via column chromatography . High-pressure (15 kbar) cycloadditions of nitro-heteroarylethenes with olefins or ethers (e.g., p-methoxybenzyl vinyl ether) produce bicyclic nitroso acetals, but solvent and pressure strongly influence product ratios . Key considerations:

- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems minimize side reactions.

- Purification : Ether-water partitioning followed by recrystallization (e.g., ethyl acetate) yields high-purity crystals .

- Pressure effects : Elevated pressure favors [3+2] cycloaddition pathways over tandem [4+2]/[3+2] routes .

Advanced: How do crystallographic studies resolve polymorphic contradictions in this compound derivatives?

Answer:

Polymorphism in nitro-aromatic compounds arises from varying packing arrangements. For example, 1-Nitro-4-(4-nitrophenoxy)benzene exhibits two monoclinic polymorphs:

- Polymorph 1 : Space group C2/c with twofold symmetry .

- Polymorph 2 : Space group P2₁/c with inclined aromatic rings (56.14° tilt) and distinct C–H⋯O hydrogen-bonding networks .

Resolution strategies : - Low-temperature XRD : Structures at 100 K and 150 K reveal thermal displacement differences .

- Hydrogen-bond analysis : Polymorph 2 forms 3D networks via C–H⋯O interactions, absent in Polymorph 1 .

- Software tools : SHELXL refines anisotropic displacement parameters to distinguish subtle structural variations .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- X-ray crystallography : SHELX programs (e.g., SHELXL2018) resolve bond angles (e.g., N1–C1–C2 = 171.25° in Sonogashira-derived crystals) and thermal parameters (Ueq values < 0.05 Ų) .

- NMR : ¹H/¹³C NMR (CDCl₃, 400 MHz) identifies alkynyl protons (δ 2.5–3.0 ppm) and nitro-group deshielding effects .

- Data collection : Bruker D8 Venture diffractometers with CuKα radiation (λ = 0.83 Å) achieve high-resolution datasets (Rfactor < 0.06) .

Advanced: How do computational methods address discrepancies in crystallographic data refinement?

Answer:

SHELX software resolves contradictions via:

- Rigid-body refinement : For high-resolution data, constraints on bond lengths (e.g., C–C = 1.39 Å) reduce overfitting .

- Twinned data handling : SHELXD/SHELXE pipelines deconvolute overlapping reflections in twinned crystals .

- Validation tools : PLATON checks for missed symmetry (e.g., C2/c vs. P2₁/c), ensuring correct space group assignment .

Basic: What safety protocols are essential when handling nitroso/nitro-aromatic compounds?

Answer:

- Protective equipment : Gloves, masks, and ventilation to avoid inhalation/contact .

- Waste disposal : Segregate nitroso byproducts (e.g., nitroso acetals) for professional treatment .

- Reactivity risks : Nitro groups may decompose explosively under heat or shock; avoid open flames .

Advanced: How do reaction mechanisms explain product selectivity in high-pressure nitroso cycloadditions?

Answer:

At 15 kbar, 1-nitro-2-heteroarylethenes undergo competing pathways:

- Tandem [4+2]/[3+2] cycloaddition : Favored in polar solvents (DMF) with electron-deficient olefins .

- Five-membered nitronate formation : Dominates in nonpolar solvents (toluene) via intramolecular H-transfer .

Key evidence : - ¹³C labeling tracks nitronate intermediate formation.

- Pressure accelerates dipolarophile activation, shifting equilibrium toward [3+2] products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.